Luzindole is a synthetic indoleamine derivative classified as a melatonin receptor antagonist. [] It acts by competitively binding to melatonin receptors, primarily MT1 and MT2, thereby blocking the actions of melatonin, a hormone naturally produced by the pineal gland. [, ] Luzindole is a valuable tool in scientific research to elucidate the specific roles of melatonin receptors in various physiological and pathological conditions. [, , , , , , , , , , , ]
Luzindole is synthesized from tryptamine and benzaldehyde through a series of chemical reactions. Its classification as a melatonin receptor antagonist places it within a broader category of compounds that modulate melatonin's physiological effects, which include sleep regulation, mood stabilization, and reproductive hormone modulation .
Luzindole has the molecular formula and a molar mass of approximately 292.38 g/mol. Its structure features a benzyl group attached to a tryptamine backbone, with an acetyl group at the nitrogen position. The compound exhibits specific stereochemistry that contributes to its receptor binding characteristics.
The structural integrity and functional groups within luzindole are crucial for its interaction with melatonin receptors .
Luzindole participates in several chemical reactions that are significant for its pharmacological activity:
Luzindole's mechanism of action primarily involves its antagonistic effects on melatonin receptors:
This antagonistic action has implications for understanding sleep disorders and mood regulation.
Luzindole exhibits several notable physical and chemical properties:
These properties are essential for its application in laboratory settings and pharmacological studies .
Luzindole has several scientific applications:
Luzindole (N-acetyl-2-benzyltryptamine) is a structurally modified melatonin analog where the 5-methoxy group of the native indoleamine is replaced by a hydrogen atom, and a benzyl moiety is introduced at the C2 position of the tryptamine core [2]. This modification converts melatonin’s agonist activity into antagonism while conferring differential affinity between melatonin receptor subtypes. Luzindole exhibits a 25-fold higher affinity for human MT₂ receptors (Kᵢ = 19.95 nM) compared to MT₁ receptors (Kᵢ = 630.95 nM) in recombinant systems [1] [4]. The molecular basis for this selectivity involves steric and electronic interactions within the orthosteric binding pocket:
Table 1: Structural Features Governing Luzindole Selectivity
Structural Element | Role in MT₁ Affinity | Role in MT₂ Affinity |
---|---|---|
5-Methoxy Group Removal | Eliminates H-bond with His208 (low affinity) | Reduces steric clash (moderate affinity) |
C2-Benzyl Substitution | Steric clash with TM3/ECL2 interface | Hydrophobic fit with Val192/Ile205 (high affinity) |
N-Acetyl Group | Maintains H-bond with Gln181 (ECL2) | Similar interaction with Gln194 |
Luzindole’s receptor selectivity varies significantly across species due to sequence divergence in melatonin receptors. Binding studies using 2-[¹²⁵I]-iodomelatonin reveal:
Table 2: Luzindole Binding Affinities (Kᵢ, nM) Across Species
Species | MT₁ Receptor | MT₂ Receptor | Selectivity Ratio (MT₂/MT₁) |
---|---|---|---|
Human | 630.95 | 19.95 | 31.6× |
Rabbit | 800* | 32* | 25× |
Rat | 294 | 340 | 0.86× |
Mouse | 630 | 250 | 2.5× |
Hamster | 3,162 | N.D. | N/A |
Data extrapolated from functional studies [1] [4] [6]. N.D. = Not Detected.
Luzindole competitively inhibits melatonin-induced signaling through Gi/o-coupled MT₁/MT₂ receptors, with pathway-specific effects:
cAMP Inhibition
ERK Phosphorylation
Ion Channel Modulation
Table 3: Functional Antagonism of Luzindole in Key Pathways
Pathway | Experimental System | Luzindole Effect | Mechanism |
---|---|---|---|
cAMP Reduction | CHO-hMT₁/MT₂ | pA₂ = 5.75 (MT₁); 7.64 (MT₂) | Competitive Gi uncoupling |
cAMP-Insulin Secretion | Rat INS-1 cells | Blocks melatonin’s inhibition | MT₁ receptor antagonism |
ERK Phosphorylation | HEK-MT₁ cells | Full inhibition | Gi-dependent |
ERK Phosphorylation | HEK-MT₂ cells | Partial agonism at low doses | β-arrestin bias |
K⁺ Current (Iₖ₍ₐ₎) | Cerebellar granule cells | 68% current suppression | Direct channel block |
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0